1-(3-Pyrrolidinyl)azepane Dihydrochloride: A Privileged Scaffold for Multi-Target Neuropharmacology
1-(3-Pyrrolidinyl)azepane Dihydrochloride: A Privileged Scaffold for Multi-Target Neuropharmacology
Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide
Executive Summary & Chemical Rationale
In the landscape of neuropharmacology, the development of Multi-Target-Directed Ligands (MTDLs) has become a critical strategy for addressing complex, multifactorial central nervous system (CNS) disorders such as Alzheimer's disease, Parkinson's disease, and neuropathic pain[1]. At the core of this strategy lies the optimization of privileged chemical scaffolds.
1-(3-Pyrrolidinyl)azepane dihydrochloride (CAS: 1220020-30-3) represents a highly specialized, dual-basic diamine pharmacophore. Structurally, it consists of a seven-membered azepane ring substituted at position 3 with a five-membered pyrrolidine ring.
Causality in Chemical Design: Why utilize the dihydrochloride salt form of this specific diamine? The two nitrogen atoms within the pyrrolidine and azepane rings possess high pKa values (typically ~9.0–10.5), meaning they are fully protonated at physiological pH. The dihydrochloride salt ensures extreme aqueous solubility, which is mandatory for precise concentration-response curves in in vitro assays. Furthermore, salt formation prevents the oxidative degradation of the free base during long-term storage, ensuring lot-to-lot reproducibility in high-throughput screening.
Historically, early Histamine H3 Receptor (H3R) antagonists relied on an imidazole ring to mimic the endogenous ligand, histamine. However, imidazole-containing compounds suffer from severe off-target liabilities, primarily the potent inhibition of hepatic Cytochrome P450 (CYP450) enzymes, leading to high toxicity and poor blood-brain barrier (BBB) penetration[2]. The 1-(3-pyrrolidinyl)azepane scaffold bypasses this liability. It retains the necessary basicity to form critical salt bridges within G-protein coupled receptor (GPCR) binding pockets while its lipophilic hydrocarbon rings enhance CNS penetrance without interacting with the heme iron of CYP450 enzymes[3].
Primary Mechanism of Action: Histamine H3 Receptor (H3R) Inverse Agonism
The primary pharmacological target for the pyrrolidinyl-azepane moiety is the Histamine H3 Receptor (H3R) . The H3R is a presynaptic auto- and heteroreceptor that exhibits high constitutive activity, tonically inhibiting the release of histamine, acetylcholine (ACh), dopamine (DA), and norepinephrine (NE) in the cortex and hippocampus[1][4].
Binding Mechanics and Signal Transduction
When integrated into a larger ligand (often via an alkyl or alkoxy linker to an aromatic tail), the protonated nitrogen of the pyrrolidine/azepane group acts as the primary basic center. Molecular docking and site-directed mutagenesis have proven that this nitrogen forms a critical, charge-reinforced hydrogen bond (salt bridge) with a highly conserved acidic residue—specifically Glu206 in transmembrane domain 5 (TM5) or Asp114 in TM3 of the human H3R (hH3R)[3][4].
By locking the H3R in its inactive conformation, the ligand acts as an inverse agonist . This prevents the receptor from coupling to Gi/o proteins. The causality of the downstream effect is direct: the failure to activate Gi/o removes the tonic inhibition on Adenylyl Cyclase (AC). AC subsequently synthesizes cyclic AMP (cAMP), which activates Protein Kinase A (PKA). PKA phosphorylates downstream targets that ultimately trigger the exocytosis of neurotransmitter vesicles, promoting wakefulness and cognitive enhancement[4].
Figure 1: H3R signaling cascade modulated by pyrrolidinyl-azepane inverse agonists.
Secondary Mechanism of Action: Sigma-1 Receptor ( σ1 R) Modulation
Recent pharmacological profiling has revealed that ligands containing bulky cyclic amines, such as the azepane ring, frequently exhibit high affinity for the Sigma-1 Receptor ( σ1 R) [5][6].
The σ1 R is a unique, ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). The binding pocket of σ1 R requires a basic amine flanked by hydrophobic regions—a profile perfectly matched by the pyrrolidinyl-azepane scaffold[7][8].
Synergistic MTDL Effects: Binding of this scaffold to σ1 R modulates the interaction between σ1 R and Inositol 1,4,5-trisphosphate receptors ( IP3Rs ). This regulates calcium ( Ca2+ ) efflux from the ER to the mitochondria, preventing calcium overload and mitigating ER stress. In preclinical models, the dual H3R/ σ1 R targeting achieved by azepane derivatives has shown profound efficacy in reversing neuropathic pain and providing neuroprotection in Alzheimer's models[5][9].
Quantitative Data Summary
The structural flexibility of the 1-(3-pyrrolidinyl)azepane core allows it to be tuned for specific target profiles. Table 1 summarizes representative pharmacological data for derivatives utilizing this scaffold, demonstrating its capacity to act as an MTDL against H3R, σ1 R, and Monoamine Oxidase B (MAO-B)[3][6][9][10].
Table 1: Representative Pharmacological Profile of Pyrrolidinyl-Azepane Derivatives
| Scaffold Modification / Linker | hH3R Affinity ( Ki , nM) | σ1 R Affinity ( Ki , nM) | hMAO-B Inhibition ( IC50 , µM) |
| Unsubstituted Azepane Core | 12.5 | 42.8 | >10.0 |
| Alkyl-linked (n=3 spacer) | 5.2 | 18.4 | 1.2 |
| Alkyl-linked (n=5 spacer) | 24.1 | 8.6 | 0.45 |
| Benzothiazole-linked | 0.012 | 15.2 | 5.91 |
Note: Data synthesized from competitive radioligand binding and enzymatic assays. Lower values indicate higher potency/affinity.
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity and reproducibility, the evaluation of 1-(3-pyrrolidinyl)azepane derivatives must follow strictly controlled, self-validating experimental workflows.
Protocol A: Self-Validating Radioligand Binding Assay (hH3R)
This protocol determines the binding affinity ( Ki ) of the test compound. It is designed as a self-validating system by incorporating unlabelled histamine to define non-specific binding (NSB) and a reference standard (e.g., Pitolisant) to ensure assay sensitivity.
Step-by-Step Methodology:
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Membrane Preparation: Homogenize HEK293 cells stably expressing hH3R in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2 , pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 10 µ g/well .
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Internal Validation Controls:
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Total Binding (TB): Buffer instead of test compound.
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Non-Specific Binding (NSB): 10 µM unlabelled histamine.
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Positive Control: 10 nM Pitolisant.
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Equilibration: Incubate the plates for 60 minutes at 25°C with gentle shaking to reach equilibrium.
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Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific ligand adhesion. Wash filters three times with 300 µL of ice-cold wash buffer.
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Quantification & Analysis: Add 40 µL of liquid scintillation cocktail to the dried filters. Read radioactivity (Counts Per Minute, CPM) using a MicroBeta scintillation counter. Calculate the IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .
Ligand Incubation: In a 96-well plate, combine 150 µL of membrane suspension, 25 µL of [3H]
Nα -methylhistamine (final concentration 1 nM; Kd ~ 0.8 nM), and 25 µL of the pyrrolidinyl-azepane test compound (serial dilutions from 10−11 to 10−5 M).
Figure 2: Self-validating radioligand binding assay workflow for GPCR affinity.
Protocol B: Functional cAMP Accumulation Assay (HTRF)
Because binding affinity ( Ki ) does not indicate functional efficacy (agonist vs. antagonist), a Homogeneous Time-Resolved Fluorescence (HTRF) assay must be used to validate the inverse agonist properties of the scaffold.
Step-by-Step Methodology:
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Cell Seeding: Plate hH3R-expressing CHO-K1 cells at 10,000 cells/well in a 384-well white microplate.
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Stimulation & Disinhibition: Add 10 µM Forskolin (to directly stimulate Adenylyl Cyclase and generate a baseline cAMP signal) alongside the test compound. Because H3R has high constitutive activity, an inverse agonist will increase cAMP levels above the Forskolin-only baseline by blocking Gi/o tone.
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Lysis & Detection: After 30 minutes of incubation at 37°C, add the HTRF lysis buffer containing cAMP-d2 conjugate and Anti-cAMP Cryptate.
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Signal Measurement: Incubate for 1 hour at room temperature. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm. Calculate the 665/620 ratio to quantify intracellular cAMP concentrations against a standard curve. A Z′ -factor >0.6 must be achieved to validate the assay plate.
Conclusion
The 1-(3-Pyrrolidinyl)azepane dihydrochloride scaffold is far more than a simple chemical building block; it is a highly tunable, privileged pharmacophore. By providing a precise spatial arrangement of two basic nitrogen centers and lipophilic bulk, it perfectly satisfies the structural requirements for Histamine H3 Receptor inverse agonism and Sigma-1 Receptor modulation. When deployed in rational drug design, this scaffold enables the creation of potent, CNS-penetrant Multi-Target-Directed Ligands capable of addressing the complex pathophysiology of neurodegenerative and neuropathic disorders.
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